Scaffold Potency Potential: Class-Level HSP90 Inhibitory Activity of 2-Isoxazol-3-yl-Acetamide Core vs. AUY922 Benchmark
The 2-isoxazol-3-yl-acetamide scaffold to which N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide belongs has been validated as an HSP90 inhibitor chemotype. The most optimized analogue in the published series, compound 2l, demonstrated a ~3.5-fold better therapeutic index than AUY922 (luminespib), a second-generation HSP90 inhibitor that reached Phase II clinical trials . While the target compound itself has not been individually tested in this assay, its shared core scaffold with 2l establishes a quantifiable potency ceiling for the chemotype. Six of fifteen 2-isoxazol-3-yl-acetamide analogues (2a–b, 2e, 2j, 2l–m) achieved >80% HIV-1 replication inhibition at their highest non-cytotoxic concentration, confirming that the core scaffold is permissive to high inhibitory activity when optimally substituted . This class-level benchmark enables researchers to evaluate whether the N-allyl/4-fluorophenyl substitution pattern of the target compound retains, exceeds, or diminishes this basal scaffold activity.
| Evidence Dimension | Therapeutic index (anti-HIV activity vs. cytotoxicity) |
|---|---|
| Target Compound Data | Not individually tested; scaffold representative: 2-isoxazol-3-yl-acetamide core |
| Comparator Or Baseline | AUY922 (luminespib), second-generation HSP90 inhibitor: therapeutic index = 1.0 (reference) |
| Quantified Difference | Class lead compound 2l: ~3.5-fold better therapeutic index than AUY922; 6/15 class analogues achieve >80% HIV-1 inhibition at HNC |
| Conditions | In vitro HIV-1 replication assay; TZM-bl and PBMC cell-based models; highest non-cytotoxic concentration (HNC) determination |
Why This Matters
Procurement of this compound enables direct head-to-head benchmarking against the published class lead (2l) to quantify the contribution of the N-allyl/4-fluorophenyl substitution to HSP90-targeted anti-HIV activity.
- [1] Trivedi J, et al. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019;183:111699. View Source
